molecular formula C11H10O3 B12868848 4-Propylisobenzofuran-1,3-dione

4-Propylisobenzofuran-1,3-dione

Cat. No.: B12868848
M. Wt: 190.19 g/mol
InChI Key: KNZIYNGMRBGXAR-UHFFFAOYSA-N
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Description

4-Propylisobenzofuran-1,3-dione is a chemical compound belonging to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a benzofuran ring with a propyl group attached at the fourth position and two carbonyl groups at the first and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives using molecular oxygen in subcritical water. This method is environmentally benign and does not require a catalyst . Another method involves the use of Friedel-Crafts alkylation followed by intramolecular lactonization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using molecular oxygen or hydrogen peroxide as oxidants. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of subcritical water as a reaction medium is also explored for its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Propylisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 4-Propylisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propylisobenzofuran-1,3-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-propyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C11H10O3/c1-2-4-7-5-3-6-8-9(7)11(13)14-10(8)12/h3,5-6H,2,4H2,1H3

InChI Key

KNZIYNGMRBGXAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CC=C1)C(=O)OC2=O

Origin of Product

United States

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